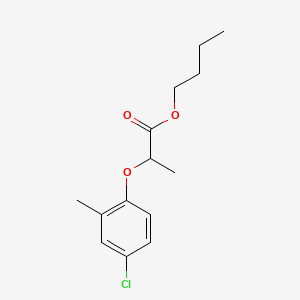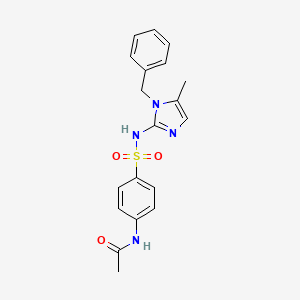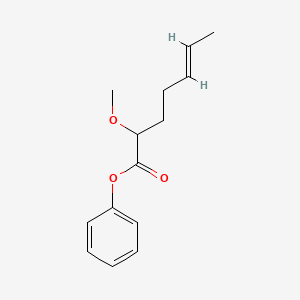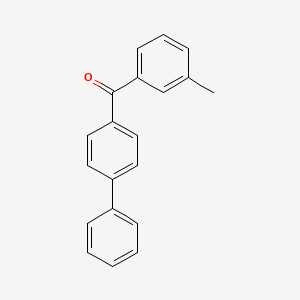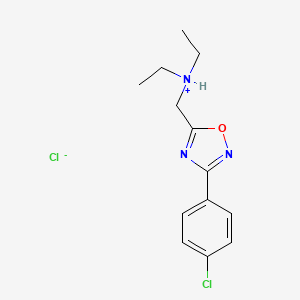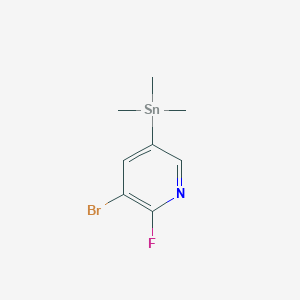
3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine: is an organotin compound that features a pyridine ring substituted with bromine, fluorine, and a trimethylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine typically involves the stannylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed stannylation reaction, where 3-Bromo-2-fluoropyridine is reacted with trimethyltin chloride in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The trimethylstannyl group in 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine can undergo substitution reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Reactions: This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can react with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts in cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed:
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The trimethylstannyl group can be used for bioconjugation reactions, allowing the attachment of the pyridine ring to biomolecules for imaging or therapeutic purposes.
Medicine:
Drug Development: The unique reactivity of 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine makes it a valuable intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: This compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine is primarily based on its ability to participate in cross-coupling reactions. The palladium-catalyzed cross-coupling mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the trimethylstannyl group and reductive elimination to form the new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
3-Bromo-2-fluoro-5-nitropyridine: This compound features a nitro group instead of a trimethylstannyl group and is used in different synthetic applications.
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: This compound has a boronic acid group and is used in Suzuki-Miyaura coupling reactions.
Uniqueness: The presence of the trimethylstannyl group in 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine provides unique reactivity, particularly in cross-coupling reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
697300-74-6 |
|---|---|
Formule moléculaire |
C8H11BrFNSn |
Poids moléculaire |
338.79 g/mol |
Nom IUPAC |
(5-bromo-6-fluoropyridin-3-yl)-trimethylstannane |
InChI |
InChI=1S/C5H2BrFN.3CH3.Sn/c6-4-2-1-3-8-5(4)7;;;;/h2-3H;3*1H3; |
Clé InChI |
IGSXRFCOKVNNTB-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=CC(=C(N=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)
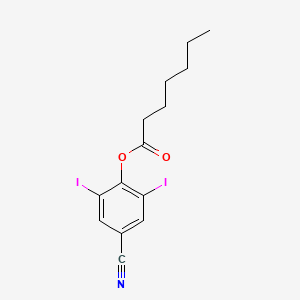
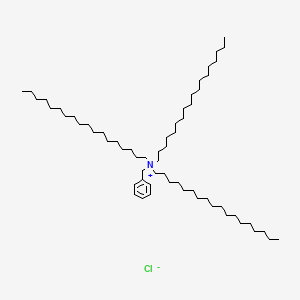
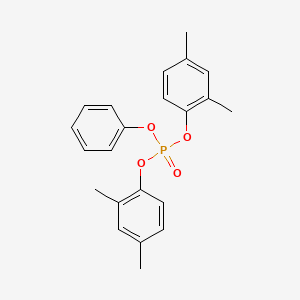
![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
